N-(2-isobutoxyphenyl)-2-furamide
Description
N-(2-Isobutoxyphenyl)-2-furamide is a furan-carboxamide derivative characterized by an isobutoxy-substituted phenyl group attached to the furanamide backbone.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.3g/mol |
IUPAC Name |
N-[2-(2-methylpropoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H17NO3/c1-11(2)10-19-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
InChI Key |
KJIMATTYZBNSAS-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The furamide scaffold permits extensive structural modifications, particularly on the phenyl ring and furan moiety. Key derivatives include:
Key Observations :
- Substituent Position : Anti-hyperlipidemic activity in benzoylphenyl derivatives () varies with substituent position (para > meta > ortho).
- Heterocyclic Additions : Benzimidazole () and dipyridopyrrolizinyl () groups confer distinct biological activities (e.g., neuroprotection).
- Halogenation : Bromine at the furan 5-position () may enhance binding affinity via hydrophobic interactions.
Key Findings :
- Neuroprotection : NMDPEF’s dipyridopyrrolizinyl group enables potent QR2 inhibition, mitigating oxidative stress .
- Metabolic Effects : Benzoylphenyl derivatives () show positional dependency, with para-substituted analogs exhibiting optimal lipid-lowering effects.
- Catalytic Utility: 2-Furonitrile’s weaker adsorption on CeO2 (vs. 2-cyanopyridine) reduces DMC synthesis efficiency, highlighting substituent-dependent reactivity .
Physicochemical and Pharmacokinetic Properties
Substituents critically influence solubility, stability, and bioavailability:
Key Insights :
- Stability: Methanolysis of 2-furamide is suppressed in catalytic systems, suggesting robustness in synthetic applications .
Discussion of Key Findings
- Substituent-Driven Activity : The ortho-isobutoxy group in this compound may offer balanced lipophilicity and steric effects, favoring membrane permeability over bulkier analogs (e.g., NMDPEF).
- Therapeutic Potential: Structural parallels to NMDPEF suggest possible neuroprotective applications, though empirical validation is needed.
- Synthetic Versatility : highlights feasible synthesis routes for phenyl-substituted furamides, supporting scalable production.
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